N-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]phenyl]acetamide
Description
N-[2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]phenyl]acetamide is a synthetic acetamide derivative characterized by a benzodioxole moiety linked via a ketone-containing ethoxy bridge to a phenyl ring, which is further substituted with an acetamide group. The 1,3-benzodioxole ring is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions with biological targets .
Properties
Molecular Formula |
C17H15NO5 |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
N-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]phenyl]acetamide |
InChI |
InChI=1S/C17H15NO5/c1-11(19)18-13-4-2-3-5-15(13)21-9-14(20)12-6-7-16-17(8-12)23-10-22-16/h2-8H,9-10H2,1H3,(H,18,19) |
InChI Key |
WUCODZVZFDYOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Biological Activity
N-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzodioxole moiety and an acetamide group. The synthesis typically involves multi-step organic reactions, often requiring catalysts such as palladium or copper complexes to facilitate coupling reactions. Reaction conditions may include elevated temperatures and inert atmospheres to enhance yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest it may inhibit certain enzymes or modulate cellular receptors involved in various biological pathways. Notably, it has shown potential in:
- Anticonvulsant Activity : Similar compounds have been evaluated for their anticonvulsant properties using models like the maximal electroshock (MES) test. Results indicated that certain derivatives exhibited significant protection against seizures, suggesting that this compound could have similar effects .
- Anticancer Properties : The compound may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. Its structural components are thought to interact with proteins involved in cell cycle regulation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Significant protection in MES test | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anticonvulsant Screening : In a study evaluating new N-phenylacetamide derivatives, several compounds were tested for their efficacy against seizures induced by electrical stimulation. The results indicated that modifications to the anilide moiety significantly impacted anticonvulsant activity .
- Cancer Cell Studies : Research on similar benzodioxole-containing compounds revealed their ability to inhibit proliferation in various cancer cell lines, highlighting the potential for developing novel anticancer agents based on this structural framework .
- SAR Analysis : Structure-activity relationship (SAR) studies have shown that specific substitutions on the phenyl ring can enhance or diminish biological activity. For instance, lipophilicity was correlated with delayed onset but prolonged duration of anticonvulsant action in certain derivatives .
Comparison with Similar Compounds
Key Observations :
- The diazaspirodecane derivative (CAS 742113-76-4) introduces conformational rigidity, which may enhance binding specificity to enzymes or receptors .
- Bromine substitution in CAS 749880-33-9 could enhance lipophilicity and blood-brain barrier penetration, making it relevant for CNS targets .
Heterocyclic Acetamide Derivatives
Compounds with alternative aromatic systems demonstrate divergent pharmacological profiles:
Key Observations :
- Benzothiazole derivatives (e.g., CAS 166599-76-4) exhibit strong electron-withdrawing properties, enhancing interactions with hydrophobic enzyme pockets .
- Thiazolidinone-based compounds (e.g., CAS 303026-05-3) are associated with anti-diabetic and antimicrobial activities due to their redox-modulating capabilities .
Physicochemical Comparison
| Property | Target Compound* | CAS 742113-76-4 | CAS 303026-05-3 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~343 (estimated) | 359.38 | 413.48 |
| LogP (Predicted) | ~2.1 | 1.8 | 3.2 |
| Hydrogen Bond Donors | 2 | 3 | 3 |
| Rotatable Bonds | 6 | 4 | 7 |
Key Observations :
- Higher LogP values in thiazolidinone derivatives (e.g., CAS 303026-05-3) suggest increased membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
